molecular formula C8H11N3O B12995062 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde CAS No. 1492739-44-2

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde

Cat. No.: B12995062
CAS No.: 1492739-44-2
M. Wt: 165.19 g/mol
InChI Key: VWPKBBQSTTXHQH-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a triazole ring fused with an azepine ring, making it a versatile scaffold for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and scalability of the production . Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted triazoloazepines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde stands out due to its specific structural configuration, which allows for unique interactions with biological targets and versatile chemical modifications.

Properties

CAS No.

1492739-44-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde

InChI

InChI=1S/C8H11N3O/c12-6-8-10-9-7-4-2-1-3-5-11(7)8/h6H,1-5H2

InChI Key

VWPKBBQSTTXHQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C=O

Origin of Product

United States

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